Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available thiophene derivatives. One common method includes the condensation reaction of thiophene-2-carboxylic acid with thienylcarbonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thioxomethylamine under controlled conditions to yield the final product. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom. Common reagents include halogens and organometallic compounds.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives
Scientific Research Applications
Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and photovoltaics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3-((((2-thienylcarbonylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-amino-2-thiophenecarboxylate: This compound is simpler in structure and is used in the synthesis of various pharmaceuticals.
Thiophene-2-carboxylic acid: A basic thiophene derivative used as a precursor in many synthetic routes.
2-Aminothiophene: Known for its use in the synthesis of dyes and pigments. The uniqueness of this compound lies in its complex structure, which allows for diverse chemical modifications and applications
Properties
IUPAC Name |
methyl 3-[(thiophene-2-carbonylamino)carbamothioylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S3/c1-18-11(17)9-7(4-6-21-9)13-12(19)15-14-10(16)8-3-2-5-20-8/h2-6H,1H3,(H,14,16)(H2,13,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJMXTTWZPJORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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